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Cat. No.: B194629 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Chloraminophenamide, chemically known as 4-amino-6-chloro-1,3-benzenedisulfonamide, is

a sulfonamide derivative that has been identified as a potent inhibitor of carbonic anhydrases. It

is also recognized as a metabolite of the diuretic drug hydrochlorothiazide.[1][2] This technical

guide provides a comprehensive review of the existing research on Chloraminophenamide,

summarizing its chemical properties, synthesis, mechanism of action, and available biological

data. The information is presented to serve as a valuable resource for researchers and

professionals involved in drug discovery and development, particularly in the areas of diuretics

and carbonic anhydrase inhibitors.

Chemical and Physical Properties
Chloraminophenamide is a white to off-white crystalline solid.[3][4] Its fundamental properties

are summarized in the table below.
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Property Value Reference

CAS Number 121-30-2 [3][5][6]

Molecular Formula C6H8ClN3O4S2 [3][5][6]

Molecular Weight 285.73 g/mol [3][5]

Melting Point 251-252 °C [3]

Appearance White to yellow solid [3]

Solubility
Slightly soluble in water; more

freely soluble in alkalies.
[3]

UV max (ethanol)
223.5-224.5, 265-266, 312-314

nm
[3]

Synthesis of Chloraminophenamide
The synthesis of Chloraminophenamide has been reported in the literature, with one notable

method described by Biniecki and Góra in 1958. This process involves a multi-step reaction

starting from 3-chloroaniline.[5]

Experimental Protocol: Synthesis via Chlorosulfonation
and Amination
Step 1: Chlorosulfonation of 3-Chloroaniline

3-Chloroaniline is reacted with an excess of chlorosulfonic acid (ClSO3H). This electrophilic

substitution reaction introduces two sulfonyl chloride groups onto the benzene ring, ortho

and para to the amino group. The directing effect of the amino and chloro groups favors the

formation of 4-amino-6-chloro-1,3-benzenedisulfonyl dichloride.

Step 2: Amination of the Disulfonyl Dichloride

The resulting 4-amino-6-chloro-1,3-benzenedisulfonyl dichloride is then treated with

ammonia (NH3). The ammonia molecules act as nucleophiles, displacing the chloride ions

from the sulfonyl chloride groups to form the corresponding sulfonamide groups. This step

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.fishersci.pt/store/msds?partNumber=10775052&productDescription%3D5GR+4-Amino-6-chloro-1%2C3-benzenedisulfonamide%2C+98%25&countryCode=PT&language=en
https://www.chemicalbook.com/synthesis/4-amino-6-chlorobenzene-1-3-disulfonamide.htm
https://webbook.nist.gov/cgi/inchi?ID=C121302&Mask=80
https://www.fishersci.pt/store/msds?partNumber=10775052&productDescription%3D5GR+4-Amino-6-chloro-1%2C3-benzenedisulfonamide%2C+98%25&countryCode=PT&language=en
https://www.chemicalbook.com/synthesis/4-amino-6-chlorobenzene-1-3-disulfonamide.htm
https://webbook.nist.gov/cgi/inchi?ID=C121302&Mask=80
https://www.fishersci.pt/store/msds?partNumber=10775052&productDescription%3D5GR+4-Amino-6-chloro-1%2C3-benzenedisulfonamide%2C+98%25&countryCode=PT&language=en
https://www.chemicalbook.com/synthesis/4-amino-6-chlorobenzene-1-3-disulfonamide.htm
https://www.fishersci.pt/store/msds?partNumber=10775052&productDescription%3D5GR+4-Amino-6-chloro-1%2C3-benzenedisulfonamide%2C+98%25&countryCode=PT&language=en
https://www.fishersci.pt/store/msds?partNumber=10775052&productDescription%3D5GR+4-Amino-6-chloro-1%2C3-benzenedisulfonamide%2C+98%25&countryCode=PT&language=en
https://www.fishersci.pt/store/msds?partNumber=10775052&productDescription%3D5GR+4-Amino-6-chloro-1%2C3-benzenedisulfonamide%2C+98%25&countryCode=PT&language=en
https://www.fishersci.pt/store/msds?partNumber=10775052&productDescription%3D5GR+4-Amino-6-chloro-1%2C3-benzenedisulfonamide%2C+98%25&countryCode=PT&language=en
https://www.benchchem.com/product/b194629?utm_src=pdf-body
https://www.benchchem.com/product/b194629?utm_src=pdf-body
https://www.chemicalbook.com/synthesis/4-amino-6-chlorobenzene-1-3-disulfonamide.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b194629?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


yields the final product, 4-amino-6-chloro-1,3-benzenedisulfonamide

(Chloraminophenamide).

The overall synthetic workflow can be visualized as follows:

Synthesis of Chloraminophenamide

3-Chloroaniline 4-amino-6-chloro-1,3-
benzenedisulfonyl dichloride

Step 1:
Chlorosulfonation

Chlorosulfonic Acid
(ClSO3H)

ChloraminophenamideStep 2:
Amination

Ammonia
(NH3)

Click to download full resolution via product page

A high-level overview of the synthesis of Chloraminophenamide.

Mechanism of Action: Carbonic Anhydrase
Inhibition
Chloraminophenamide's primary mechanism of action is the inhibition of carbonic anhydrases

(CAs), a family of zinc-containing metalloenzymes.[7] These enzymes catalyze the reversible

hydration of carbon dioxide (CO2) to bicarbonate (HCO3-) and a proton (H+).

Signaling Pathway of Carbonic Anhydrase
Carbonic anhydrases play a crucial role in maintaining pH homeostasis and facilitating the

transport of CO2 and bicarbonate across cell membranes. By inhibiting these enzymes,

Chloraminophenamide can disrupt these processes, leading to physiological effects such as

diuresis. The fundamental reaction and its impact on cellular pH are depicted below.
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Carbonic Anhydrase Signaling

CO2

Carbonic Anhydrase (CA)
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The role of Carbonic Anhydrase in cellular pH regulation.

Quantitative Data: In Vitro Inhibition of Carbonic
Anhydrase Isoforms
Chloraminophenamide has been shown to be a potent inhibitor of several carbonic anhydrase

isoforms. The inhibitory activity is quantified by the inhibition constant (Ki), which represents the

concentration of the inhibitor required to produce 50% inhibition. Lower Ki values indicate

greater potency.
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Carbonic Anhydrase
Isoform

Ki (nM) Reference

human CA II (hCA II) 75 [7]

bovine CA IV (bCA IV) 160 [7]

human CA I (hCA I) 8400 [7]

Experimental Protocol: Carbonic Anhydrase
Inhibition Assay
The inhibitory potency of Chloraminophenamide against various CA isoforms is typically

determined using a stopped-flow CO2 hydration assay.

Principle: This method measures the enzyme's ability to catalyze the hydration of CO2. The

resulting production of a proton causes a pH change in the reaction buffer, which is monitored

by a pH indicator.

Materials:

Stopped-flow spectrophotometer

Buffer solution (e.g., Tris-HCl)

pH indicator (e.g., phenol red or bromothymol blue)

Purified carbonic anhydrase isoform

CO2-saturated solution

Chloraminophenamide solution at various concentrations

Procedure:

A solution containing the buffer, pH indicator, and the carbonic anhydrase enzyme is rapidly

mixed with a CO2-saturated solution in the stopped-flow instrument.
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The initial rate of the enzyme-catalyzed CO2 hydration is measured by monitoring the

change in absorbance of the pH indicator over time.

The assay is repeated in the presence of varying concentrations of Chloraminophenamide.

The inhibition constants (Ki) are calculated by analyzing the effect of the inhibitor

concentration on the enzyme activity.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b194629?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b194629?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Stopped-Flow CO2 Hydration Assay Workflow
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Workflow for the carbonic anhydrase inhibition assay.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b194629?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b194629?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vivo and Clinical Data
Specific in vivo pharmacokinetic and extensive clinical trial data for Chloraminophenamide
are not readily available in the public domain. However, its classification as a diuretic and its

relationship to hydrochlorothiazide suggest its potential effects on renal function.[7][8]

A 1959 clinical study published in Italian investigated the diuretic effect of a closely related

compound, 4-amino-6-chloro-N,N'-dimethylbenzene-1,3-disulfonamide, and compared it to

other diuretics of the time.[1] This historical data suggests that compounds of this chemical

class were of interest for their diuretic properties in a clinical setting.

Toxicity Profile
Safety data for Chloraminophenamide indicates that it is considered a hazardous substance.

[7] Key toxicity concerns are summarized below:

Acute Toxicity: Accidental ingestion may be seriously damaging to health, with animal

experiments indicating that ingestion of less than 40 grams may be fatal.[7]

Organ Toxicity: Sulfonamides and their derivatives can cause extensive kidney damage and

destroy red blood cells.[7] Overdose may lead to an accumulation of acid in the blood or a

diminished blood sugar level.[7]

Hypersensitivity: Predisposed individuals can develop hypersensitivity reactions.[7]

Irritation: The substance may cause skin and serious eye irritation.[9][10]

Conclusion
Chloraminophenamide is a potent, multi-isoform inhibitor of carbonic anhydrase with a well-

defined in vitro mechanism of action. Its synthesis is achievable through established chemical

routes. While detailed in vivo and clinical data for Chloraminophenamide itself are limited, its

chemical similarity to known diuretics and early clinical interest in related compounds suggest a

potential pharmacological profile centered on diuresis. The available toxicity data necessitates

careful handling and further investigation in any potential therapeutic development. This review

provides a foundational understanding of Chloraminophenamide for researchers and
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professionals, highlighting areas where further research, particularly in vivo studies, is needed

to fully elucidate its therapeutic potential and safety profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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